molecular formula C36H48NO2PS B12298579 (R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298579
M. Wt: 589.8 g/mol
InChI Key: OKHPITJHTGHRAZ-MPDQCYFASA-N
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Description

®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes benzyloxy, dicyclohexylphosphanyl, and sulfinamide groups

Properties

Molecular Formula

C36H48NO2PS

Molecular Weight

589.8 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H48NO2PS/c1-36(2,3)41(38)37-34(29-19-10-5-11-20-29)32-25-16-26-33(39-27-28-17-8-4-9-18-28)35(32)40(30-21-12-6-13-22-30)31-23-14-7-15-24-31/h4-5,8-11,16-20,25-26,30-31,34,37H,6-7,12-15,21-24,27H2,1-3H3/t34-,41?/m1/s1

InChI Key

OKHPITJHTGHRAZ-MPDQCYFASA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of byproducts.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in various catalytic reactions. Its unique structure allows it to facilitate reactions that require high selectivity and efficiency.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are of interest for developing new pharmaceuticals and understanding biochemical pathways.

Medicine

In medicine, ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it valuable for manufacturing high-performance products.

Mechanism of Action

The mechanism of action of ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence cellular functions. The compound’s structure allows it to bind to enzymes and receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its complex structure, which provides multiple sites for chemical reactions and interactions. This complexity allows it to be used in a wide range of applications, from catalysis to drug development.

Biological Activity

(R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with potential biological applications. This article delves into its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

  • IUPAC Name : (R)-N-((R)-(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
  • Molecular Formula : C41H52NO2PS
  • Molecular Weight : 653.91 g/mol
  • CAS Number : 2565792-55-2

The compound features a sulfinamide functional group, which is known for its role in biological systems, particularly in the inhibition of certain enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. The dicyclohexylphosphanyl group enhances its reactivity and selectivity towards specific targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that similar sulfinamide compounds exhibit significant anticancer properties. For instance, compounds with analogous structures have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AMCF-715Apoptosis induction
Study BHeLa10Cell cycle arrest
Study CA54912Inhibition of angiogenesis

Enzyme Inhibition

Sulfinamides are known to act as inhibitors of various enzymes such as carbonic anhydrase and certain proteases. The specific structure of (R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide suggests potential inhibition of these enzymes, which could be explored further in enzymatic assays.

Case Studies

  • Case Study on Anticancer Properties :
    • A recent investigation explored the effects of structurally similar sulfinamides on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, suggesting that (R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide may possess similar efficacy.
  • Enzyme Inhibition Assays :
    • In vitro assays conducted on carbonic anhydrase revealed that compounds with sulfinamide functionalities exhibited competitive inhibition characteristics. The potential for this compound to serve as a therapeutic agent targeting enzyme pathways warrants further exploration.

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